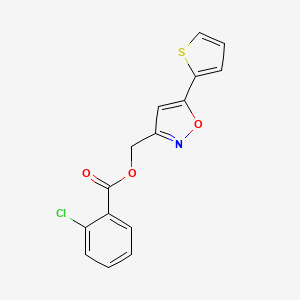
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in several fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Reactions
Research in organic chemistry has focused on the synthesis and reactions of thiophene and isoxazole derivatives. For instance, studies on the condensed thiophen ring systems have explored the synthesis, reactions, and stability of various benzo[b]thienyl-lithium compounds and their derivatives. Such works detail the preparation of acids, methyl-, and methylthio-derivatives through metallation reactions followed by interactions with carbon dioxide, dimethyl sulfate, and dimethyl disulfide, showcasing the chemical versatility of thiophene-based compounds (Dickinson & Iddon, 1971).
Pharmacological Applications
In the pharmacological domain, research has identified derivatives of thiophene and isoxazole as potential anticancer agents. For example, a study synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for several compounds (Gomha, Edrees, & Altalbawy, 2016). Another study focused on the discovery of apoptosis inducers among 3-aryl-5-aryl-1,2,4-oxadiazoles, identifying compounds with selective activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Material Science Applications
In material science, thiophene-containing compounds have been explored for their potential in solar cell applications. A specific study designed and synthesized an alternating copolymer containing thiophene units for use in high-efficiency polymer solar cells. The polymer demonstrated close packing in the solid state and achieved significant efficiency, highlighting the utility of thiophene derivatives in renewable energy technologies (Qin et al., 2009).
Propriétés
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-12-5-2-1-4-11(12)15(18)19-9-10-8-13(20-17-10)14-6-3-7-21-14/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXGNQZUHXSVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

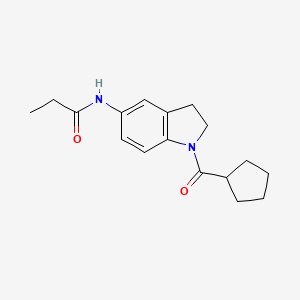
![N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2392950.png)
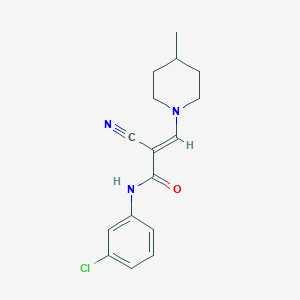
![3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2392954.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2392955.png)

![3-Phenyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B2392957.png)
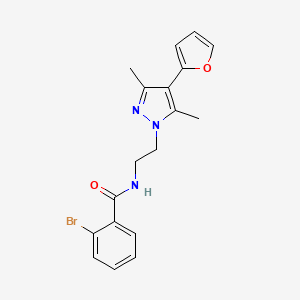
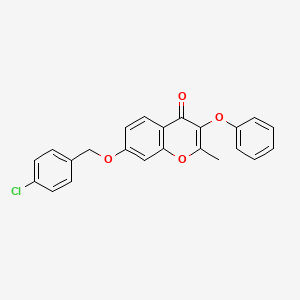
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2392962.png)
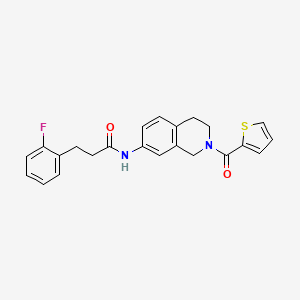
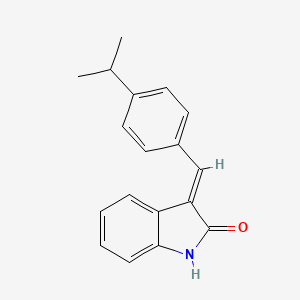
![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2392968.png)